Summary of Application: Caroverine hydrochloride has been used in the development of spectrophotometric methods for quantitative determination in pharmaceutical formulations.
Methods of Application: Two methods were developed. The first method involved direct analysis of the pure drug at its max 304 nm in ethanol solvent.
Results: The first method was linear from 0.5-18 g/mL with a correlation coefficient of 0.999 and molar absorptivity of 5.55 × 104 L mole-1 cm-1.
Summary of Application: Caroverine hydrochloride has been used in the management of cochlear synaptic tinnitus.
Methods of Application: Patients were administered one dose of 160mg of Caroverine by slow intravenous infusion, followed with 40mg of oral Caroverine bid for 2 months.
Results: THI (Tinnitus Handicap Inventory) score showed significant improvement between pre and post treatment in the patients treated with Caroverine with p value <0.001 at the end of 2nd month.
Summary of Application: Caroverine is used in Austria and Switzerland to relieve spasms in smooth muscles, which include intestines, arteries, and other organs.
Methods of Application: The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to the medication.
Summary of Application: In Austria and Switzerland, the use of Caroverine was extended to aid with cerebrovascular diseases.
Summary of Application: Caroverine is indicated in the treatment of alcohol and drug withdrawal.
Methods of Application: The specific dosage and frequency would depend on the patient’s condition and response to the medication.
Caroverine hydrochloride, chemically known as 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one hydrochloride, is a synthetic compound belonging to the quinoxaline class. It is recognized for its role as a calcium channel blocker and an antagonist of glutamate receptors, particularly the non-N-methyl-D-aspartate and N-methyl-D-aspartate types. Caroverine is primarily used in the treatment of smooth muscle spasms and tinnitus, with applications extending to conditions related to cerebrovascular diseases .
Caroverine has been shown to possess several biological activities, including:
The synthesis of caroverine hydrochloride involves several steps:
These methods can vary based on specific laboratory protocols but generally follow the outlined steps to ensure purity and yield .
Caroverine hydrochloride has several clinical applications:
Research indicates that caroverine interacts with various pharmacological agents:
Caroverine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Class | Primary Use | Unique Features |
|---|---|---|---|
| Baclofen | GABA-B agonist | Muscle relaxant | Primarily acts on GABA receptors |
| Dantrolene | Ryanodine receptor antagonist | Muscle spasticity treatment | Directly affects calcium release in muscles |
| Tizanidine | Alpha-2 adrenergic agonist | Muscle spasticity treatment | Acts centrally on alpha receptors |
| Gabapentin | Calcium channel blocker | Neuropathic pain | Primarily targets voltage-gated calcium channels |
Caroverine's unique combination of calcium channel blocking and glutamate antagonism sets it apart from these compounds, making it particularly effective for specific conditions like tinnitus and smooth muscle spasms .
Caroverine hydrochloride exhibits the molecular formula C22H28ClN3O2 with a precisely determined molecular weight of 401.93 grams per mole [1] [2]. The compound represents the hydrochloride salt form of caroverine, incorporating an additional hydrogen chloride molecule to the parent quinoxaline structure [3]. This molecular composition comprises twenty-two carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, arranged in a complex heterocyclic framework [4].
The molecular structure can be systematically described through various chemical identifiers, including the InChI key JRNWTJUIMRLKBV-UHFFFAOYSA-N and the SMILES notation CCN(CC)CCN1C(=O)C(CC2=CC=C(OC)C=C2)=NC3=CC=CC=C31.Cl [2] [5]. The Chemical Abstracts Service registry number 55750-05-5 provides unambiguous identification of this specific compound within chemical databases [6]. The percent composition by mass reveals carbon at 72.30%, hydrogen at 7.45%, nitrogen at 11.50%, and oxygen at 8.76% for the free base form [38] [40].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H28ClN3O2 | [1] [2] |
| Molecular Weight (g/mol) | 401.93 | [1] [2] |
| CAS Registry Number | 55750-05-5 | [2] [6] |
| UNII | OSH993362T | [4] |
| InChI Key | JRNWTJUIMRLKBV-UHFFFAOYSA-N | [2] |
The quinoxaline framework serves as the central structural motif of caroverine hydrochloride, consisting of a benzene ring fused to a pyrazine ring to form a bicyclic heterocyclic system [9] [18]. This quinoxaline core, also known as benzopyrazine, contains two nitrogen atoms positioned at the 1,4-positions within the six-membered ring, creating an electron-deficient aromatic system [9] [12]. The quinoxaline framework exhibits planar geometry with delocalized pi-electron systems that contribute significantly to the compound's electronic properties [13] [14].
The structural characteristics of quinoxaline derivatives include their propensity for intermolecular interactions through pi-pi stacking arrangements and hydrogen bonding networks [14]. The quinoxaline ring system demonstrates considerable stability due to aromaticity, with the nitrogen atoms serving as potential coordination sites for metal complexes and hydrogen bonding interactions [10] [13]. The electron-deficient nature of the quinoxaline framework makes it susceptible to nucleophilic attack and enables charge transfer interactions with electron-rich species [13] [14].
Crystallographic studies of quinoxaline derivatives reveal that the molecular conformations can vary depending on substituent patterns and intermolecular interactions [14]. The quinoxaline framework typically maintains planarity, although substituents at various positions can introduce conformational flexibility [11]. The aromatic character of the quinoxaline system contributes to the overall stability of caroverine hydrochloride and influences its spectroscopic properties [15].
Caroverine hydrochloride contains several distinct functional groups that define its chemical reactivity and biological properties [16] [17] [18]. The primary functional groups include a quinoxalinone moiety, a diethylamino group, a methoxyphenyl substituent, and the hydrochloride salt formation [20] [25]. Each functional group contributes specific chemical characteristics to the overall molecular behavior.
The quinoxalinone functionality represents a lactam structure where the carbonyl group is integrated into the heterocyclic framework [18] [42]. This carbonyl group exhibits typical ketone reactivity while being constrained within the ring system, affecting its electronic properties and hydrogen bonding capacity [42]. The carbonyl oxygen serves as a hydrogen bond acceptor and participates in dipole-dipole interactions [42].
The diethylamino functional group consists of a tertiary amine with two ethyl substituents attached to the nitrogen atom [41]. This group contributes basic properties to the molecule and serves as a hydrogen bond acceptor [41] [42]. The tertiary amine functionality can undergo protonation under acidic conditions, which is essential for salt formation with hydrochloric acid [41].
The methoxyphenyl substituent introduces an aromatic ether functionality that provides electron-donating character through resonance effects [43] [46]. The methoxy group enhances lipophilicity and can participate in weak intermolecular interactions [45]. This aromatic ring system contributes to the overall pi-electron density of the molecule and influences its spectroscopic properties [47].
| Functional Group | Chemical Formula | Bonding Type | Properties |
|---|---|---|---|
| Quinoxalinone | C8H4N2O | Heterocyclic aromatic | Planar, electron-deficient |
| Diethylamino | N(C2H5)2 | Tertiary amine | Basic, hydrogen bond acceptor |
| Methoxyphenyl | C6H4OCH3 | Aromatic ether | Electron-donating, lipophilic |
| Hydrochloride salt | HCl | Ionic bond | Salt formation, solubility enhancement |
Caroverine hydrochloride exhibits achiral characteristics with no defined stereocenters present in its molecular structure [4] [21]. Comprehensive stereochemical analysis reveals zero defined stereocenters and zero E/Z centers, classifying the compound as stereochemically invariant [4]. The absence of chiral centers eliminates the possibility of enantiomeric forms, and the compound demonstrates no optical activity [4] [22].
The molecular structure lacks asymmetric carbon atoms or other stereogenic elements that would give rise to stereoisomerism [4]. The quinoxaline framework maintains planar geometry, and the substituent groups are arranged in a manner that preserves molecular symmetry [21]. The diethylamino ethyl chain and the methoxybenzyl substituent do not introduce chiral centers, maintaining the achiral nature of the overall structure [24].
The absence of geometric isomerism (E/Z isomerism) is attributed to the lack of restricted rotation around double bonds that could lead to different spatial arrangements [4]. The aromatic rings and the quinoxalinone system are inherently planar, preventing conformational isomerism that might arise from restricted rotation [22]. This stereochemical simplicity contributes to the compound's consistent physical and chemical properties across different preparations [23].
| Stereochemical Property | Value | Source |
|---|---|---|
| Defined Stereocenters | 0 | [4] |
| E/Z Centers | 0 | [4] |
| Optical Activity | None | [4] |
| Chirality | Achiral | [4] |
| Stereochemistry Classification | Achiral compound | [4] |
The solubility characteristics of caroverine hydrochloride demonstrate significant dependence on the solvent polarity and hydrogen bonding capacity [25] [26]. The compound exhibits excellent solubility in dimethyl sulfoxide, with reported values exceeding 10 milligrams per milliliter, indicating strong solvation through hydrogen bonding and dipole interactions [26] [31]. The high solubility in dimethyl sulfoxide is attributed to the polar nature of both the solvent and the compound's functional groups [31].
Caroverine hydrochloride demonstrates complete insolubility in water, despite the presence of the hydrochloride salt [25] [26]. This hydrophobic behavior results from the extensive aromatic character and the lipophilic methoxyphenyl substituent that dominate the solvation characteristics [29]. The diethylamino group, while potentially contributing to water solubility through hydrogen bonding, is insufficient to overcome the overall hydrophobic nature of the molecule [27].
Organic solvents such as methanol and ethanol provide moderate solubility for caroverine hydrochloride, with the compound being more soluble in methanol compared to ethanol [39]. The solubility in alcoholic solvents facilitates recrystallization procedures and analytical techniques [39]. The differential solubility in various solvents enables selective extraction and purification methods for pharmaceutical applications [31].
Caroverine hydrochloride demonstrates remarkable stability under appropriate storage conditions, maintaining chemical integrity for at least two years when stored at temperatures between 2 to 8 degrees Celsius [25] [29]. The compound requires protection from light and moisture to prevent degradation, indicating photosensitivity and hygroscopic tendencies [25]. Long-term stability studies confirm that the hydrochloride salt form exhibits superior stability compared to the free base form [39].
Thermal stability analysis reveals that caroverine hydrochloride maintains structural integrity at ambient temperatures but requires controlled storage conditions to prevent decomposition [26] [27]. The compound demonstrates stability in the solid state when protected from environmental factors such as humidity and light exposure [25]. Comparative stability studies indicate that the hydrochloride salt form provides enhanced stability over other salt forms, making it the preferred pharmaceutical formulation [39].
The stability profile shows resistance to oxidative degradation under normal atmospheric conditions when properly stored [28]. Accelerated stability testing at elevated temperatures and humidity conditions demonstrates predictable degradation patterns that support shelf-life determination [28]. The formulation maintains its chemical and physical properties throughout extended storage periods under recommended conditions [28].
Spectroscopic characterization of caroverine hydrochloride provides comprehensive structural confirmation through multiple analytical techniques [32] [33]. Nuclear magnetic resonance spectroscopy serves as the primary identification method, with characteristic chemical shifts corresponding to the quinoxaline protons, aromatic methoxy substituents, and aliphatic amine groups [1] [6]. The proton nuclear magnetic resonance spectrum displays distinct signal patterns that enable unambiguous structural assignment [25].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [13] [33]. The carbonyl stretch of the quinoxalinone moiety appears in the expected region for cyclic amides, while the aromatic carbon-carbon stretching vibrations confirm the presence of the benzene and quinoxaline ring systems [13]. The methoxy group exhibits characteristic carbon-oxygen stretching frequencies that support structural identification [13].
Mass spectrometry provides molecular ion confirmation and fragmentation patterns consistent with the proposed structure [7] [36]. The molecular ion peak at mass-to-charge ratio 401.93 confirms the molecular weight, while characteristic fragment ions support the presence of the quinoxaline core and substituent groups [7]. Ultraviolet-visible spectroscopy demonstrates absorption maxima characteristic of the conjugated quinoxaline chromophore system [34] [36].
| Physical Property | Value | Source |
|---|---|---|
| Melting Point (°C) | 69 (free base) | [30] [40] |
| Boiling Point (°C at pressure) | 202 at 0.01 Torr (free base) | [30] [40] |
| Density (g/cm³) | 1.11 ± 0.1 (predicted) | [27] |
| Solubility in DMSO (mg/mL) | >10 | [26] |
| Solubility in Water | Insoluble | [25] [26] |
| Storage Temperature (°C) | 2-8 | [25] [26] |
| Stability | Stable for ≥2 years at +4°C | [25] |
| Appearance | White to off-white fine powder | [1] [7] |
Irritant